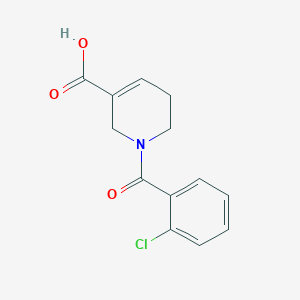![molecular formula C12H14ClNO2 B12994888 2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B12994888.png)
2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspirooctane ring and an amine group, with a chlorophenyl substituent. The presence of the chlorophenyl group imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the dioxaspirooctane ring, followed by the introduction of the chlorophenyl group and the amine functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group plays a crucial role in binding to these targets, while the spirocyclic structure influences the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)-5,8-dioxaspiro[3.4]octan-2-amine
- 2-(4-Methoxyphenyl)-5,8-dioxaspiro[3.4]octan-2-amine
- 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is unique due to the presence of the chlorine atom in the phenyl ring. This chlorine substituent imparts distinct electronic and steric properties, influencing the compound’s reactivity, binding affinity, and overall chemical behavior. These unique characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2 |
Clé InChI |
WPZNHDRIELGEJE-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)
![5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine](/img/structure/B12994813.png)
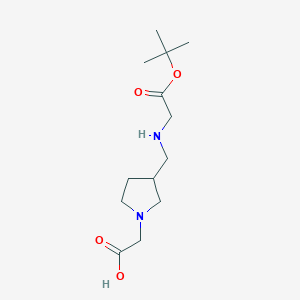
![7-Chlorothiazolo[5,4-d]pyrimidin-2-ol](/img/structure/B12994831.png)
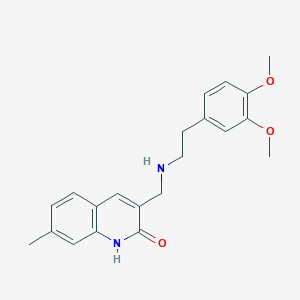

![2-Benzyloxazolo[4,5-c]pyridine](/img/structure/B12994850.png)
![tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12994855.png)

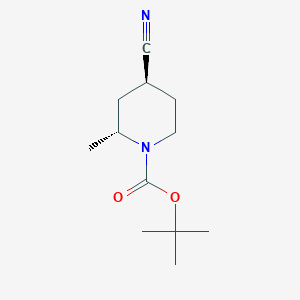
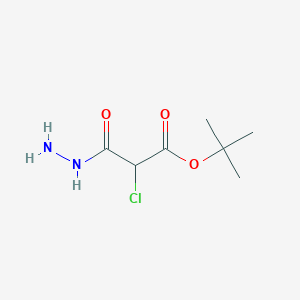
![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B12994876.png)
